

Technical Guide: Miconazole Impurity I (Physicochemical Profiling & Control)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Miconazole Impurity I

CAS No.: 47363-37-1

Cat. No.: B568835

[Get Quote](#)

Executive Summary

Miconazole Impurity I (EP/USP designation), chemically identified as 1-[(2RS)-2-[(2-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole, is a critical process-related impurity in the synthesis of Miconazole Nitrate.[1][2][3] Its presence is directly linked to the regio-purity of the benzylating agent used during the final etherification step.[1][2][3]

This guide provides a comprehensive physicochemical profile, formation mechanism, and analytical control strategy for researchers and quality control scientists.[3] It distinguishes Impurity I from the active pharmaceutical ingredient (API) and other related substances (e.g., Econazole, Impurity C) to ensure compliance with ICH Q3A(R2) and pharmacopoeial standards (EP/USP).[2][3]

Chemical Identification & Structural Analysis[1][3][4]

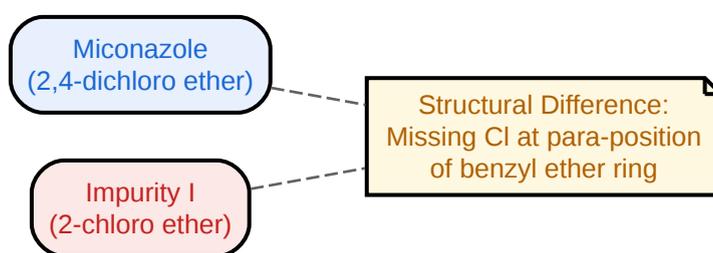
Miconazole Impurity I is structurally homologous to Miconazole, differing only in the chlorination pattern of the benzyloxy moiety.[3] While Miconazole possesses a 2,4-dichlorobenzyl ether group, Impurity I contains a 2-chlorobenzyl ether group.[1][2][3] This "missing" chlorine atom at the para-position significantly alters its lipophilicity and chromatographic retention.[1][2][3]

Identity Matrix

Parameter	Technical Specification
Common Name	Miconazole Impurity I (EP) / Related Compound I (USP)
CAS Registry Number	47363-37-1
IUPAC Name	1-[(2RS)-2-[(2-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
Molecular Formula	C ₁₈ H ₁₅ Cl ₃ N ₂ O
Molecular Weight	381.68 g/mol
Chirality	Racemic (contains one chiral center at the methine carbon)
Salt Form	Typically isolated as a free base or nitrate salt (depending on workup)

Structural Comparison Logic

The structural deviation is subtle but analytically distinct.[3] The absence of the C4-chlorine on the benzyl ring reduces the molecular weight by approx.[1][2][3] 34.5 Da and lowers the LogP compared to Miconazole.[3]



[Click to download full resolution via product page](#)

Figure 1: Structural relationship between Miconazole and Impurity I.[1][2][4][5][6][7][8][9]

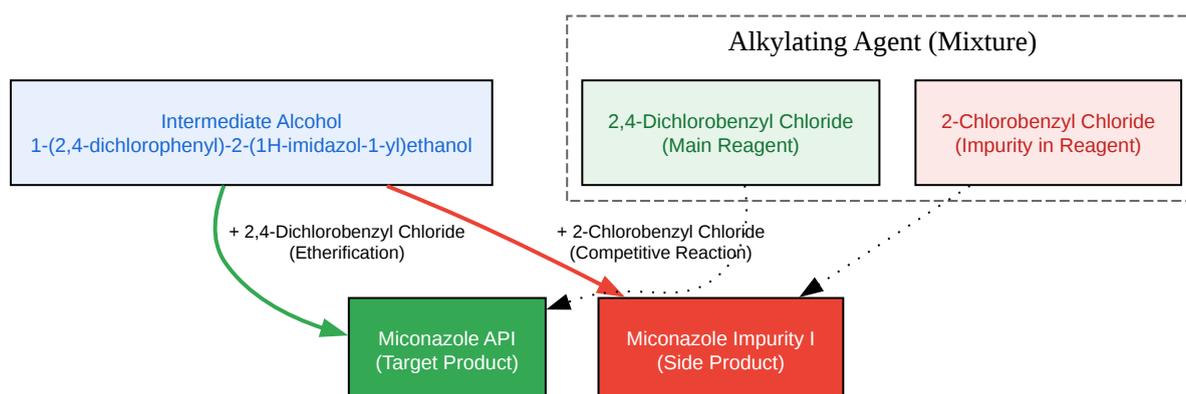
Formation Mechanism (The "Regio-Impurity" Pathway)[1][2][3]

Impurity I is not a degradation product; it is a process-related impurity. It arises competitively during the O-alkylation of the imidazole alcohol intermediate.[1][2][3]

The Critical Control Point

The synthesis of Miconazole involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 2,4-dichlorobenzyl chloride.[1][2][3]

- Root Cause: If the starting material (2,4-dichlorobenzyl chloride) is contaminated with 2-chlorobenzyl chloride, the latter reacts with the alcohol intermediate to form Impurity I.[1][2]
- Stoichiometry: The reaction rate is comparable to the main reaction due to similar electrophilicity of the benzyl chlorides.[2][3]



[Click to download full resolution via product page](#)

Figure 2: Competitive etherification pathway leading to the formation of Impurity I.[1][2][3]

Physical Properties & Solubility Profile

Accurate physical property data is essential for the isolation and purification of the standard.[3]

Property	Value / Observation	Context
Physical State	Solid (Crystalline Powder)	Typically white to off-white.[1][2][3][4][5][7][10]
Melting Point	153.0 °C (Experimental)	Distinct from Miconazole Nitrate (~178-184°C decomp) and Miconazole free base (~85°C).[1][2][3]
Solubility (Water)	Practically Insoluble	Consistent with the lipophilic dichlorophenyl/chlorobenzyl skeleton.[2][3]
Solubility (Organics)	Soluble	Methanol, Ethanol, DMSO, Chloroform, DMF.[2][10]
LogP (Predicted)	~5.3 - 5.8	Slightly lower than Miconazole (~6.[1][2][3]1) due to one less chlorine atom.[2][3]
pKa	~6.7 (Imidazole nitrogen)	Similar to Miconazole; basic character allows salt formation with acids (e.g., HNO ₃).[2][3]

Note: Melting point data derived from Certificate of Analysis for the free base form [1].

Analytical Characterization & Control

Differentiation of Impurity I from other related compounds (especially Econazole and Impurity C) requires a high-resolution HPLC method.[1][2][3]

HPLC Method Strategy (USP/EP Aligned)

Standard C18 columns can separate these impurities, but Phenyl-Hexyl phases often provide superior selectivity for the aromatic halogenated isomers.[1][2][3]

- Column: Kinetex Phenyl-Hexyl or C18 (L1 packing), 4.6 x 150 mm, 5 µm.[1][2][3]
- Mobile Phase: Phosphate Buffer (pH ~3.0) : Acetonitrile (Gradient or Isocratic ~40:60).[2][3]

- Detection: UV at 210-220 nm (for maximum sensitivity) or 272 nm (specific aromatic absorption).[1][2][3]
- Elution Order (Typical on Phenyl-Hexyl):
 - Miconazole Impurity C[2][3][10]
 - **Miconazole Impurity I**
 - Econazole Nitrate[2][3][7][8][11][12]
 - Miconazole Nitrate[2][3][6][7][8][11][12]

System Suitability Requirements

According to USP monographs for Miconazole Nitrate Organic Impurities:

- Resolution (R): NLT 1.5 between Impurity C and Impurity I.
- Resolution (R): NLT 1.5 between Impurity I and Econazole Nitrate.

UV Spectroscopy

The UV spectrum of Impurity I is nearly identical to Miconazole, exhibiting characteristic benzenoid bands at 264 nm, 272 nm, and 280 nm.[2] Identification relies on retention time (HPLC) or Mass Spectrometry (m/z 381/383 isotopic cluster), not UV shape alone.[2][3]

Regulatory & Safety Implications

- Classification: Impurity I is a Process Impurity.[2][3] It is not typically a degradation product formed during storage, meaning its control is strictly tied to the quality of the starting materials (Vendor Qualification).[2][3]
- Pharmacopoeial Status:
 - EP: Specified Impurity (Impurity I).[2][3][11]
 - USP: Specified as "Miconazole Related Compound I".[2][3][8]

- Toxicity: While specific toxicology data for Impurity I is limited, it is structurally analogous to Miconazole and Econazole.[2][3] It is generally controlled under the standard ICH Q3A limits (Identification threshold: 0.10%; Qualification threshold: 0.15% for max daily dose < 2g).[2][3]

References

- Briti Scientific. (n.d.).[2][3] Certificate of Analysis: Miconazole EP Impurity I (CAS 47363-37-1).[1][2][3][11] Retrieved from [Link]
- European Pharmacopoeia (Ph.[2][3][13] Eur.). (2024).[2][3] Miconazole Nitrate Monograph. 11th Edition. Strasbourg, France: EDQM.[2][3]
- Phenomenex. (2023).[2][3][14] USP Miconazole Nitrate Assay and Organic Impurities on Kinetex Phenyl-Hexyl. Application Note. Retrieved from [Link]
- National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 4189, Miconazole. Retrieved from [Link][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. m.indiamart.com [m.indiamart.com]
- 2. researchgate.net [researchgate.net]
- 3. [Miconazole | C18H14Cl4N2O | CID 4189 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 4. [Miconazole | 22916-47-8](https://chemicalbook.com) [chemicalbook.com]
- 5. [Milbemycin oxime | 129496-10-2](https://amp.chemicalbook.com) [amp.chemicalbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. jpdbs.nihs.go.jp [jpdbs.nihs.go.jp]
- 8. phenomenex.com [phenomenex.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]

- [10. toku-e.com \[toku-e.com\]](https://www.toku-e.com)
- [11. britiscientific.com \[britiscientific.com\]](https://www.britisscientific.com)
- [12. wjpr.net \[wjpr.net\]](https://www.wjpr.net)
- [13. Miconazole Impurity H | CAS 181931-30-6 | LGC Standards \[accstorefront.ce9ripimyl-igcltdazu3-p1-public.model-t.cc.commerce.ondemand.com\]](https://accstorefront.ce9ripimyl-igcltdazu3-p1-public.model-t.cc.commerce.ondemand.com)
- [14. Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- To cite this document: BenchChem. [Technical Guide: Miconazole Impurity I (Physicochemical Profiling & Control)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b568835#miconazole-impurity-i-physical-properties\]](https://www.benchchem.com/product/b568835#miconazole-impurity-i-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com